molecular formula C8H8F2O B1398147 2,3-Difluoro-5-methylanisole CAS No. 1806331-94-1

2,3-Difluoro-5-methylanisole

Cat. No.: B1398147
CAS No.: 1806331-94-1
M. Wt: 158.14 g/mol
InChI Key: NGFRZARTQBQGPV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylanisole is a colorless liquid that belongs to the family of anisoles. Anisoles are organic compounds characterized by a methoxy group (-OCH3) attached to a benzene ring. In the case of this compound, the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 5-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 2,3-Difluoro-5-methylanisole may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylanisole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methoxy group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions can yield various substituted anisoles.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can result in the formation of alcohols .

Scientific Research Applications

2,3-Difluoro-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine substitutions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylanisole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects .

Comparison with Similar Compounds

    2,3-Difluoroanisole: Lacks the methyl group at the 5 position.

    5-Methylanisole: Lacks the fluorine substitutions at the 2 and 3 positions.

    2,3-Difluoro-4-methylanisole: Has the methyl group at the 4 position instead of the 5 position.

Uniqueness: 2,3-Difluoro-5-methylanisole is unique due to the specific positioning of its fluorine and methyl groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,2-difluoro-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRZARTQBQGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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